trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene

Catalog No.
S1910233
CAS No.
207605-39-8
M.F
C8H2F5NO2
M. Wt
239.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene

CAS Number

207605-39-8

Product Name

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(E)-2-nitroethenyl]benzene

Molecular Formula

C8H2F5NO2

Molecular Weight

239.1 g/mol

InChI

InChI=1S/C8H2F5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+

InChI Key

LBBACRWAXVCTNR-OWOJBTEDSA-N

SMILES

C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1F)F)F)F)F

Isomeric SMILES

C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1F)F)F)F)F

    Organic Electronics

    • This compound has been used to construct organic electronic devices, such as field-effect transistors and solar cells.
    • The nitro functional group in the compound can act as a strong electron acceptor, which is crucial in these applications .
  • Nanotechnology The compound’s unique properties could make it useful in the field of nanotechnology.
  • Pharmaceuticals PFN-based materials have shown potential in the development of advanced drug delivery systems. The specific methods and results of these applications are not specified in the available resources.
  • Chemical Synthesis

    • The compound may be used in chemical synthesis studies .
    • The exact methods and results of these studies are not specified in the available resources .

    Dye Synthesis

    • β-Nitrostyrene, a similar compound, is used in the synthesis of indigo dye .
    • It’s possible that the pentafluoro variant could have similar applications, but this is not confirmed in the available resources .

    Slimicide Production

    • β-Nitrostyrene is a chemical precursor for slimicides .
    • Again, it’s possible that the pentafluoro variant could have similar applications, but this is not confirmed in the available resources .

Trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is a specialized aromatic compound characterized by the presence of five fluorine atoms and a nitro group attached to a styrene backbone. This compound falls under the category of nitroalkenes and is noted for its unique chemical properties due to the electronegative fluorine atoms, which significantly influence its reactivity and stability. The molecular formula for trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene is C8H3F5N2O2, and it is primarily utilized in various chemical synthesis applications .

Typical of nitroalkenes:

  • Electrophilic Addition: The double bond in the styrene unit can react with electrophiles, leading to various substituted products.
  • Reduction Reactions: This compound can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene can be synthesized through several methods:

  • Direct Nitration: Styrene can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Fluorination Reactions: The introduction of fluorine atoms can be achieved via electrophilic fluorination techniques or by using fluorinating agents like Selectfluor.
  • Henry Reaction: A variant involving the reaction of pentafluorobenzaldehyde with nitromethane could also yield this compound.

These methods allow for the controlled synthesis of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene with high purity.

Trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene finds applications in:

  • Chemical Synthesis: It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique properties, it may be used in developing advanced materials with specific functionalities.
  • Research Studies: It is utilized in studies exploring the reactivity of fluorinated compounds and their potential applications in medicinal chemistry.

Interaction studies involving trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene primarily focus on its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms can alter the electronic properties of the molecule significantly. Investigations into its interactions with biological macromolecules are essential for understanding its potential therapeutic implications.

Similar Compounds: Comparison

Several compounds share structural similarities with trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene. These include:

Compound NameMolecular FormulaNotable Features
3-NitrostyreneC8H7NO2Contains one nitro group; used in dye synthesis.
trans-4-Fluoro-beta-nitrostyreneC8H7FNO2Contains one fluorine atom; exhibits similar reactivity.
β-NitrostyreneC8H7NO2A simpler analogue without fluorination; used in various syntheses.

Trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene is unique due to its extensive fluorination which enhances its chemical stability and alters its reactivity compared to these similar compounds. This distinctive feature makes it particularly valuable in specialized chemical applications where enhanced performance is required.

XLogP3

2.7

Wikipedia

1,2,3,4,5-pentafluoro-6-[(E)-2-nitroethenyl]benzene

Dates

Modify: 2023-08-16

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